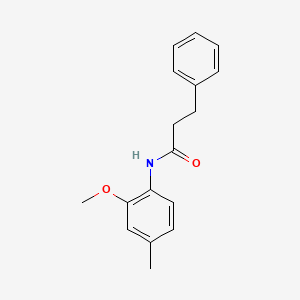

![molecular formula C15H15NO2S2 B5526758 2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)

2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions starting from common intermediates, such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, leading to the formation of compounds with potential antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). These synthesis pathways often involve reactions with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic methods including IR, NMR, and Mass spectra, which elucidate the complex arrangements of atoms and functional groups within the molecule. These structural analyses provide insights into the electronic and spatial configuration, crucial for understanding the chemical behavior of these compounds.

Chemical Reactions and Properties

Chemical reactions of acetamide derivatives involve transformations that are essential for their potential biological activities. For instance, the reaction of 2-bromo-N,N-diphenylacetamide with Na2S and Na2Se leads to the formation of thio and selenoether ligands, further reacting to form complexes with palladium, demonstrating the compound's versatility in chemical reactions (Singh & Singh, 2017).

Physical Properties Analysis

Physical properties, such as solubility and crystallinity, are crucial for the application of these compounds. The synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, targeting improved drug-like properties, indicates the importance of physical property analysis in developing more effective chemical entities (Shukla et al., 2012).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific chemical transformations, are key to determining the utility of these compounds in pharmaceutical applications. The ability of acetamide derivatives to act as antibacterial agents or enzyme inhibitors is directly related to their chemical properties, which are explored through synthesis and biological activity studies (Gul et al., 2017).

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

- Antimicrobial Screening : A study on the antimicrobial activity of related compounds demonstrated excellent to moderate activity against various bacterial and fungal species (Desai et al., 2014).

- Antibiotic Agents : Derivatives of the compound were investigated for antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, showing potential as antibiotic agents (Al-Omran & El-Khair, 2004).

Hemoglobin Allosteric Modifiers

- Decreasing Oxygen Affinity : A study explored derivatives of the compound as allosteric effectors of hemoglobin, potentially useful in clinical or biological areas requiring a reversal of depleted oxygen supply (Randad et al., 1991).

Glutaminase Inhibitors

- Cancer Research : Research on analogs of the compound, such as Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, has shown promise in inhibiting glutaminase, which is significant in cancer treatment (Shukla et al., 2012).

Anti-Inflammatory Properties

- Novel Derivatives for Inflammation : The synthesis of novel derivatives of the compound and their evaluation for anti-inflammatory properties have been reported, highlighting potential applications in treating inflammation-related conditions (Reddy et al., 2010).

Miscellaneous Applications

- Monoamine Transporters : Studies have explored the compound's analogs for their selective binding to monoamine transporters, potentially relevant in treating psychostimulant abuse (Okunola-Bakare et al., 2014).

- Leukotriene B4 Antagonists : SAR studies of compounds structurally related to 2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide have revealed potential as LTB4 receptor antagonists, which could have implications in treating inflammatory diseases (Chan et al., 1996).

- Catalysis in Organic Reactions : Palladium complexes involving derivatives of the compound have been tailored as catalysts for carbon-carbon and carbon-oxygen coupling, showcasing applications in organic synthesis (Singh & Singh, 2017).

Mecanismo De Acción

Direcciones Futuras

Thiophene derivatives continue to be a topic of interest in various fields, including medicinal chemistry, material science, and industrial chemistry . Therefore, the study and development of new thiophene derivatives like “2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide” could be a promising area of research.

Propiedades

IUPAC Name |

2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S2/c1-11-7-8-14(20-11)13(17)9-19-10-15(18)16-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYLSZWWZPAPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)CSCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6971291 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

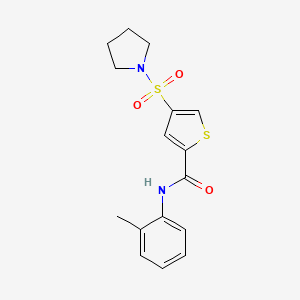

![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)

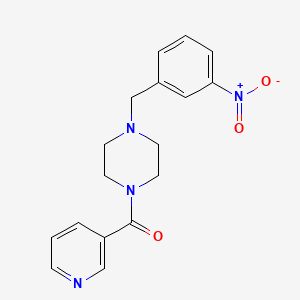

![N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid](/img/structure/B5526693.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)

![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)

![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)

![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)

![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)